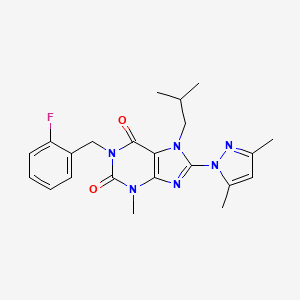

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with multiple functional modifications. Its structure features:

- A 2-fluorobenzyl group at position 1, introducing aromaticity and fluorine-mediated electronic effects.

- A methyl group at position 3, enhancing steric stability.

- An isobutyl chain at position 7, contributing to lipophilicity.

This compound is part of a broader class of purine derivatives studied for their biological and pharmacological properties, though specific applications remain under investigation.

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O2/c1-13(2)11-27-18-19(24-21(27)29-15(4)10-14(3)25-29)26(5)22(31)28(20(18)30)12-16-8-6-7-9-17(16)23/h6-10,13H,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPXLMUDQUPWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is , and it possesses a complex structure characterized by a purine core substituted with both a pyrazole and a fluorobenzyl group. The synthesis typically involves multi-step organic reactions, starting from readily available precursors such as 3,5-dimethylpyrazole and various benzyl derivatives.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

- Adenosine Receptors : The compound has shown potential as an antagonist to adenosine receptors, particularly A2A and A3 subtypes, which are involved in numerous physiological processes including inflammation and immune response .

- Phosphodiesterase Inhibition : It may also inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) within cells. This elevation can modulate inflammatory pathways by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Pharmacological Effects

Research indicates several pharmacological effects attributed to this compound:

- Anti-inflammatory Activity : Studies have demonstrated its ability to reduce inflammation in models of asthma and chronic obstructive pulmonary disease (COPD) by inhibiting the release of inflammatory mediators .

- Antitumor Potential : Preliminary investigations suggest that it may exhibit selective antitumor activity against various cancer cell lines, potentially through mechanisms independent of PDE inhibition .

Case Studies

Several studies have evaluated the biological effects of this compound in vivo and in vitro:

- In Vivo Studies : A study involving guinea pigs showed that the compound effectively reduced airway hyperactivity and eosinophilia in models of allergic inflammation. The results indicated a significant reduction in inflammatory cell infiltration in lung tissues .

- In Vitro Studies : Cell line assays demonstrated that the compound inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Data Tables

Comparison with Similar Compounds

Key Structural and Functional Insights:

Position 1 Substitution :

- The target compound uniquely incorporates a 2-fluorobenzyl group at position 1, absent in analogs. Fluorine’s electronegativity may enhance metabolic stability and binding affinity compared to unsubstituted analogs .

Position 7 Substitution: The isobutyl chain (target) increases lipophilicity relative to the 2-methylallyl () and isopropyl () groups.

Position 8 Substitution :

- The 3,5-diethylpyrazolyl group () adds bulkier substituents than the dimethyl variant, likely altering steric interactions in binding pockets.

Physicochemical Properties :

- The target’s estimated molecular weight (442.47 g/mol) exceeds analogs due to its dual aromatic (benzyl) and aliphatic (isobutyl) substituents. Higher lipophilicity may impact solubility, a critical factor in drug development.

Research Findings and Implications

- The target compound’s discontinuation in analogs (e.g., ) underscores the need for optimized synthetic routes .

- Biological Relevance : Fluorine and chlorine substitutions (target and ) are strategic for enhancing pharmacokinetic profiles, as seen in FDA-approved drugs .

- Crystallographic Analysis : Tools like SHELXL () and ORTEP-3 () are critical for resolving these compounds’ 3D structures, enabling structure-activity relationship (SAR) studies .

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

Methodological Answer:

Synthesis typically involves multi-step heterocyclic coupling, such as:

- Step 1: Functionalization of the purine core via nucleophilic substitution at the C8 position using 3,5-dimethylpyrazole under basic conditions.

- Step 2: Alkylation at the N1 position with 2-fluorobenzyl bromide, requiring controlled temperature (-20°C to 0°C) to minimize side reactions.

- Step 3: Isobutyl and methyl group introduction via Mitsunobu or Grignard reactions, followed by purification via column chromatography (silica gel, hexane/EtOAc gradient).

Characterization:

- NMR: Confirm regiochemistry using - and -NMR to verify substituent positions (e.g., pyrazole C3/C5 methyl groups at δ 2.2–2.5 ppm) .

- HRMS: Validate molecular formula (e.g., [M+H] with <2 ppm error) .

- IR: Identify carbonyl stretches (C=O at ~1720 cm) and pyrazole N-H/N-F interactions .

Basic Question: How can researchers optimize reaction yields for the fluorobenzyl substitution step?

Methodological Answer:

Use Design of Experiments (DoE) to systematically test variables:

- Factors: Temperature (-30°C to 25°C), base (KCO vs. NaH), solvent polarity (DMF vs. THF).

- Response Surface Methodology (RSM): Identify interactions between factors; for example, low temperatures (<0°C) in DMF reduce byproduct formation .

- Validation: Confirm optimal conditions with triplicate runs (e.g., 75% yield at -20°C with KCO in DMF) .

Advanced Question: How do substituents (e.g., 2-fluorobenzyl vs. phenyl) influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density:

- Experimental Correlation: Compare reaction rates of fluorobenzyl vs. benzyl derivatives in SNAr reactions (e.g., 2-fluorobenzyl accelerates substitution by 1.5× due to inductive effects) .

Advanced Question: How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1 \text{H}1H-NMR splitting patterns)?

Methodological Answer:

- Cross-Validation:

- Dynamic Effects: Analyze variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of the fluorobenzyl group) .

Advanced Question: What computational strategies predict the compound’s metabolic stability in biological assays?

Methodological Answer:

- In Silico Metabolism Prediction:

- Experimental Validation: Compare half-life (t) in microsomal assays with predicted data to refine models .

Advanced Question: How to design a scalable purification protocol minimizing solvent waste?

Methodological Answer:

- Green Chemistry Principles:

- Process Analytical Technology (PAT): Use in-line UV monitoring to automate fraction collection .

Advanced Question: What mechanistic insights explain substituent-dependent byproduct formation during purine functionalization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.